A Comprehensive Technical Guide to 4-Isopropoxyphenylboronic Acid
A Comprehensive Technical Guide to 4-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxyphenylboronic acid, identified by the CAS number 153624-46-5 , is an aromatic boronic acid that serves as a vital building block in modern organic synthesis. Its utility is most prominently showcased in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This capability has positioned it as a key intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds. Notably, it is a precursor in the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are a significant class of anti-inflammatory drugs. This guide provides an in-depth overview of its chemical properties, synthesis, applications, and the experimental protocols relevant to its use.
Chemical and Physical Properties
A summary of the key quantitative data for 4-Isopropoxyphenylboronic acid is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 153624-46-5 |
| Molecular Formula | C₉H₁₃BO₃ |
| Molecular Weight | 180.01 g/mol |
| Melting Point | 150-154 °C |
| Boiling Point | 321.9 ± 44.0 °C (Predicted) |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) |
| pKa | 8.78 ± 0.17 (Predicted) |
| Appearance | White to off-white or light tan powder |
| Storage Temperature | Room Temperature, sealed in dry, dark place |
Synthesis of 4-Isopropoxyphenylboronic Acid: A General Protocol
The synthesis of arylboronic acids like 4-isopropoxyphenylboronic acid is commonly achieved through the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by acidic hydrolysis. Below is a generalized experimental protocol.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
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4-Bromo-isopropoxybenzene
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Magnesium turnings
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Iodine (crystal)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Trimethyl borate
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Hydrochloric acid (HCl)
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Diethyl ether or Diisopropyl ether
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Sodium hydroxide (B78521) (for purification)
Procedure:
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Grignard Reagent Formation:
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In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
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Add a small crystal of iodine and a few milliliters of a solution of 4-bromo-isopropoxybenzene in anhydrous THF.
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Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and bubbling), add the remaining 4-bromo-isopropoxybenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. Cool the resulting Grignard reagent to -78 °C using a dry ice/acetone bath.
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Borylation:
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To the cooled Grignard reagent, add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.
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After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.
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Hydrolysis:
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Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
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Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
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-
Work-up and Purification:
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Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic layers and wash with brine.
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To purify, the crude boronic acid can be dissolved in an organic solvent and treated with an aqueous base (e.g., NaOH) to form the boronate salt, which is water-soluble.[1][2] The aqueous layer containing the salt is then separated from the organic layer containing non-acidic impurities.[1]
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The aqueous layer is acidified with HCl to precipitate the pure boronic acid.[1]
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The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture of organic solvents).
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Application in Suzuki-Miyaura Cross-Coupling
4-Isopropoxyphenylboronic acid is a versatile reagent in Suzuki-Miyaura coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and functional materials.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
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4-Isopropoxyphenylboronic acid
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An aryl halide (e.g., 4-bromotoluene)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand)
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Base (e.g., K₂CO₃, K₃PO₄, or Ba(OH)₂)
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Solvent (e.g., 1,4-dioxane, DMF, or ethanol/water mixture)
Procedure:
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To a reaction vessel, add the aryl halide (1.0 mmol), 4-isopropoxyphenylboronic acid (1.1-1.5 mmol), and the base (2.0-3.0 mmol).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
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Add the solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.
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Add the palladium catalyst (typically 1-5 mol%).
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Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS. A typical reaction time is overnight.[4]
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Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Logical Workflow for Suzuki-Miyaura Coupling
